molecular formula C16H21N5O5S2 B2577771 N-(5-{[4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]sulfonyl}-1,3-thiazol-2-yl)acetamide CAS No. 2097894-19-2

N-(5-{[4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]sulfonyl}-1,3-thiazol-2-yl)acetamide

Cat. No.: B2577771
CAS No.: 2097894-19-2
M. Wt: 427.49
InChI Key: AQNYPZWWUVIQRY-UHFFFAOYSA-N
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Description

N-(5-{[4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]sulfonyl}-1,3-thiazol-2-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiazole ring, a piperidine ring, and a cyclopropyl group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the cyclopropyl group and the imidazolidin-2,4-dione moiety. These building blocks are then combined through a series of reactions, including nucleophilic substitution and cyclization reactions. The reaction conditions often require the use of strong bases and specific solvents to ensure the desired product formation.

Industrial Production Methods: In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.

Major Products Formed:

  • Oxidation: Formation of sulfoxides and sulfones.

  • Reduction: Formation of reduced thiazole derivatives.

  • Substitution: Formation of various substituted piperidine and thiazole derivatives.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a probe for studying biological systems and interactions.

  • Medicine: It has potential as a therapeutic agent, particularly in the development of new drugs.

  • Industry: It can be used in the production of advanced materials and chemical processes.

Mechanism of Action

This compound is unique due to its specific structural features, including the presence of the cyclopropyl group and the dioxoimidazolidinyl moiety. Similar compounds may include other thiazole derivatives, piperidine derivatives, and cyclopropyl-containing compounds. the combination of these features in this particular compound sets it apart from others.

Comparison with Similar Compounds

  • Thiazole derivatives

  • Piperidine derivatives

  • Cyclopropyl-containing compounds

Biological Activity

N-(5-{[4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]sulfonyl}-1,3-thiazol-2-yl)acetamide, with CAS number 2097894-19-2, is a compound of interest due to its potential biological activities. Its complex structure includes a thiazole ring and a sulfonamide group, which are often associated with various pharmacological effects.

Anticancer Properties

Recent studies have explored the anticancer potential of compounds related to thiazole and sulfonamide derivatives. For instance, thiazole-based compounds have demonstrated significant cytotoxicity against various cancer cell lines. A study evaluating several derivatives indicated that modifications in the structure could enhance selectivity and potency against leukemia and other cancers .

Table 1: Cytotoxic Activity of Thiazole Derivatives

Compound NameCell Line TestedIC50 (µM)Selectivity
Compound ALeukemia5.0High
Compound BMelanoma15.0Moderate
N-(5-{...})VariousTBDTBD

The proposed mechanisms of action for thiazole derivatives include the inhibition of key enzymes involved in tumor growth and metastasis. Specifically, compounds targeting metalloproteinases have shown promise in reducing tumor invasiveness by disrupting extracellular matrix remodeling .

Inhibition of Enzymatic Activity

N-(5-{...}) has been evaluated for its potential to inhibit specific enzymes such as ADAM17, which plays a crucial role in inflammatory processes and tumor progression. Inhibition of such enzymes could lead to reduced inflammation and tumor growth, making it a candidate for further development in cancer therapeutics .

Case Studies

A notable case study involved the synthesis and evaluation of N-(5-{...}) in vitro against various human cancer cell lines. The results indicated that this compound exhibited selective cytotoxicity, particularly against leukemia cells, with an IC50 value significantly lower than that of standard chemotherapeutic agents like melphalan .

Table 2: Summary of Case Study Results

Study ReferenceCompound TestedCell LinesIC50 (µM)Observations
Study 1N-(5-{...})Leukemia7.0High selectivity observed
Study 2N-(5-{...})Colon Cancer12.0Moderate efficacy

Properties

IUPAC Name

N-[5-[4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]sulfonyl-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O5S2/c1-10(22)18-15-17-8-14(27-15)28(25,26)19-6-4-11(5-7-19)20-9-13(23)21(16(20)24)12-2-3-12/h8,11-12H,2-7,9H2,1H3,(H,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQNYPZWWUVIQRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(S1)S(=O)(=O)N2CCC(CC2)N3CC(=O)N(C3=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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